2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and thiazole intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the thiazole ring can be prepared by the cyclization of thioamides with α-haloketones .
The final step involves the coupling of these intermediates under specific conditions. For instance, the imidazole intermediate can be reacted with a thioamide derivative in the presence of a base like potassium carbonate, followed by the addition of the thiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzyl ring can be oxidized to form a ketone.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. The imidazole ring can bind to metal ions, while the thiazole ring can interact with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorobenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-{[5-(4-methoxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the hydroxyl group on the benzyl ring distinguishes 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE from its analogs. This functional group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-18(11-15-7-9-17(27)10-8-15)24-21(23-14)30-13-20(28)26-22-25-19(12-29-22)16-5-3-2-4-6-16/h2-10,12,27H,11,13H2,1H3,(H,23,24)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBJFMXIYHJFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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